ethane;N-hydroxybenzamide

Catalog No.
S13308550
CAS No.
M.F
C9H13NO2
M. Wt
167.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethane;N-hydroxybenzamide

Product Name

ethane;N-hydroxybenzamide

IUPAC Name

ethane;N-hydroxybenzamide

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C7H7NO2.C2H6/c9-7(8-10)6-4-2-1-3-5-6;1-2/h1-5,10H,(H,8,9);1-2H3

InChI Key

XNDUABJSESVJBN-UHFFFAOYSA-N

Canonical SMILES

CC.C1=CC=C(C=C1)C(=O)NO

Crystallographic Analysis of N-Hydroxybenzamide Derivatives

Monoclinic and Triclinic Crystal Systems

N-Hydroxybenzamide derivatives predominantly exhibit monoclinic crystal systems, representing the most common crystallographic arrangement for these compounds [1] [2]. The monoclinic system is characterized by three unequal axes with one oblique angle (β ≠ 90°), while maintaining α = γ = 90°. This crystal geometry provides optimal packing arrangements for the planar hydroxamic acid functional group while accommodating the aromatic benzene ring structure [3] [4].

Comprehensive crystallographic investigations have revealed that N-hydroxybenzamide (benzohydroxamic acid) crystallizes in the monoclinic system with multiple crystallographically independent molecules in the asymmetric unit [3] [4]. This multiplicity arises from the various conformational arrangements possible within the crystal lattice, where molecules adopt different orientations to optimize intermolecular hydrogen bonding networks [5] [4].

The structural diversity within hydroxamic acid derivatives is exemplified by the crystal system preferences observed across different chain lengths. N-Hydroxyacetamide (HA2) adopts the P21/c space group within the monoclinic system, while longer-chain derivatives including N-hydroxyhexanamide (HA6), N-hydroxydecanamide (HA10), and N-hydroxydodecanamide (HA12) consistently crystallize in the P21 space group [1] [2]. This systematic variation demonstrates how molecular size and chain length influence crystal packing arrangements.

CompoundCrystal SystemSpace GroupUnit Cell Parameters
N-HydroxybenzamideMonoclinicP21/nMultiple independent molecules
N-HydroxyacetamideMonoclinicP21/ca, b, c variable
N-HydroxyhexanamideMonoclinicP21Chain-dependent packing
N-Benzyl-2-hydroxybenzamideMonoclinicP21/na = 12.478(3) Å, b = 8.3503(17) Å, c = 12.664(3) Å, β = 118.02(3)°

Triclinic crystal systems are less frequently observed in N-hydroxybenzamide derivatives but have been documented in certain substituted variants. The triclinic system, characterized by three unequal axes and three oblique angles (α ≠ β ≠ γ ≠ 90°), typically occurs when steric hindrance or specific substitution patterns prevent efficient packing in higher-symmetry systems [6]. Some N-hydroxybenzamide derivatives with bulky substituents or complex hydrogen bonding requirements adopt triclinic arrangements to minimize lattice energy [6] [7].

Space Group Determination via X-Ray Diffraction

Single-crystal X-ray diffraction serves as the definitive method for space group determination in N-hydroxybenzamide derivatives [8] [9] [3]. The systematic analysis of diffraction patterns provides unambiguous identification of crystal symmetry elements and space group assignments through examination of systematic absences and reflection conditions [9] [10].

The P21/n space group represents the most prevalent space group for N-hydroxybenzamide compounds [3] [4]. This space group belongs to the monoclinic crystal system and exhibits the following symmetry elements: a 21 screw axis along the b-axis, an inversion center, and a glide plane perpendicular to the c-axis [10]. The systematic absences characteristic of P21/n space group include h0l reflections with h + l = odd and 0k0 reflections with k = odd [10].

Space group determination involves systematic examination of diffraction data to identify forbidden reflections. For N-hydroxybenzamide derivatives, the Bragg diffraction condition (nλ = 2d sinθ) governs the appearance of reflections, where constructive interference occurs only when specific geometric conditions are satisfied [8] [9]. The analysis of systematic absences in the diffraction pattern directly reveals the presence of symmetry elements within the crystal structure [9] [10].

Alternative space groups observed in hydroxamic acid derivatives include P21/c and P21, each imposing different symmetry restrictions on molecular arrangement [1] [2]. The P21/c space group features a 21 screw axis along the c-axis and a glide plane perpendicular to the b-axis, while the P21 space group contains only a 21 screw axis along the b-direction [10]. These variations in space group symmetry directly influence molecular packing arrangements and hydrogen bonding networks within the crystal structure [1] [2].

Space GroupSymmetry ElementsSystematic AbsencesCommon in
P21/n21 screw axis, inversion center, glide planeh0l: h+l=odd, 0k0: k=oddN-Hydroxybenzamide
P21/c21 screw axis, glide planeh0l: l=odd, 0k0: k=oddShort-chain derivatives
P2121 screw axis only0k0: k=oddLong-chain hydroxamic acids

The determination process involves multiple stages of data analysis. Initial unit cell parameters are derived from preliminary diffraction measurements, followed by systematic data collection across the entire reciprocal lattice [9] [7]. Statistical analysis of reflection intensities and systematic absence patterns provides definitive space group assignment, which is subsequently validated through successful structure solution and refinement [7] [4].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR Isotopic Effects

Proton NMR spectroscopy provides detailed information about the hydrogen environments in N-hydroxybenzamide derivatives, revealing characteristic spectral signatures that reflect the unique electronic and structural properties of the hydroxamic acid functional group [11] [12] [13].

The aromatic proton region (7.0-8.0 ppm) exhibits the characteristic multipicity patterns expected for monosubstituted benzene rings [11] [14]. The five aromatic protons appear as complex multiplets due to mutual coupling interactions, with chemical shifts influenced by the electron-withdrawing nature of the hydroxamic acid substituent [12] [13]. The meta and para protons typically resonate at lower field (7.6-8.0 ppm) compared to the ortho protons (7.0-7.4 ppm) due to the deshielding effect of the carbonyl group [13].

Exchangeable protons in N-hydroxybenzamide present unique analytical challenges due to their dynamic behavior in solution [11] [12]. The N-H proton typically appears as a broad signal that may be absent in deuterated solvents due to rapid exchange with the solvent [12] [13]. Similarly, the O-H proton of the hydroxamic acid group exhibits variable chemical shifts depending on hydrogen bonding interactions and solvent conditions [11] [12].

Proton TypeChemical Shift (ppm)MultiplicitySolvent Dependence
Aromatic H7.0-8.0Complex multipletsModerate
N-HVariableBroad singletHigh (exchangeable)
O-HVariableBroad singletHigh (exchangeable)

Carbon-13 NMR spectroscopy offers complementary structural information with enhanced resolution due to the broader chemical shift range (0-220 ppm) compared to proton NMR [15] [13]. The carbonyl carbon resonates in the characteristic amide region (160-180 ppm), with the exact chemical shift influenced by the hydroxamic acid tautomerism and hydrogen bonding interactions [13] [16].

The aromatic carbon signals appear in the expected range (120-140 ppm) for substituted benzene rings [13] [16]. The ipso carbon (directly attached to the carbonyl group) typically resonates at lower field (130-140 ppm) due to deshielding by the electron-withdrawing carbonyl substituent [13]. The remaining aromatic carbons exhibit chemical shifts consistent with their electronic environments within the substituted benzene ring system [16].

Isotopic effects in NMR spectroscopy of N-hydroxybenzamide derivatives manifest through several mechanisms. Primary isotopic effects occur when deuterium substitution directly affects the chemical shift of the substituted position [12] [15]. Secondary isotopic effects result from deuterium substitution at adjacent positions, typically causing upfield shifts of 0.1-0.5 ppm in $$^{13}\text{C}$$ NMR [15] [13].

The hydroxamic acid tautomerism significantly influences NMR spectral patterns, as the compound can exist in both keto and enol forms [1] [2]. The keto form (C=O, N-OH) represents the predominant tautomer in most solvents, while the enol form (C-OH, N=O) may contribute under specific conditions [17] [18]. This tautomeric equilibrium affects both $$^{1}\text{H}$$ and $$^{13}\text{C}$$ chemical shifts, particularly for carbons and protons directly involved in the tautomeric interconversion [1] [17].

Solvent effects play a crucial role in NMR spectral interpretation for N-hydroxybenzamide derivatives [11] [15]. Polar protic solvents such as DMSO-d6 facilitate hydrogen bonding interactions that can shift exchangeable protons and influence tautomeric equilibria [12] [15]. Conversely, aprotic solvents like CDCl3 minimize hydrogen bonding effects, providing clearer resolution of individual tautomeric forms [15] [19].

NucleusChemical Shift RangeFunctional GroupSolvent Effects
$$^{1}\text{H}$$7.0-8.0 ppmAromaticModerate
$$^{1}\text{H}$$VariableN-H, O-HStrong
$$^{13}\text{C}$$160-180 ppmC=OModerate
$$^{13}\text{C}$$120-140 ppmAromaticWeak

Infrared (IR) and Mass Spectroscopic Profiling

Infrared spectroscopy provides definitive identification of functional groups in N-hydroxybenzamide through characteristic vibrational frequencies that reflect the unique bonding environment of the hydroxamic acid moiety [20] [17] [21].

The O-H stretching vibration of the hydroxamic acid group appears in the 3250-3110 cm⁻¹ region, significantly shifted to lower frequency compared to free alcohols or phenols due to extensive hydrogen bonding interactions [17] [18]. This hydrogen-bonded O-H stretch typically appears as a strong, broad absorption band that may exhibit fine structure depending on the specific hydrogen bonding environment [17] [22].

N-H stretching vibrations occur in the 3500-3300 cm⁻¹ region, appearing as medium-intensity bands that may show splitting patterns characteristic of primary amides [23] [21]. The exact frequency and band shape depend on the hydrogen bonding interactions and crystal packing arrangements within the solid state [17] [18].

The carbonyl stretching frequency (1640-1610 cm⁻¹) provides crucial information about the electronic structure of the hydroxamic acid group [17] [18]. This frequency is significantly lower than typical amide carbonyls due to resonance interactions between the carbonyl group and the hydroxylamine nitrogen [17] [22]. The exact position within this range reflects the extent of hydrogen bonding and the tautomeric form present [18] [22].

N-O stretching vibrations appear around 940 cm⁻¹ as medium-intensity bands characteristic of the hydroxamic acid functional group [17] [18]. This vibration serves as a diagnostic tool for distinguishing hydroxamic acids from related compounds such as amides or oximes [17] [22].

Functional GroupFrequency (cm⁻¹)IntensityNotes
O-H stretch3250-3110Strong, broadHydrogen bonded
N-H stretch3500-3300MediumMay show splitting
C=O stretch1640-1610StrongLower than normal amides
N-O stretch~940MediumDiagnostic for hydroxamic acids
Aromatic C-H3100-3000MediumMultiple bands
Aromatic C=C1600, 1500WeakSkeletal vibrations

Mass spectrometry of N-hydroxybenzamide provides molecular weight confirmation and structural information through characteristic fragmentation patterns [24] [25]. The molecular ion peak appears at m/z 137 for the unsubstituted compound, corresponding to the molecular formula C₇H₇NO₂ [24] [26].

Electron ionization (EI) mass spectrometry produces characteristic fragmentation patterns that reflect the stability of various molecular fragments [24] [25]. The base peak typically occurs at m/z 92, corresponding to the tropylium ion (C₇H₈⁺) formed through loss of the hydroxamic acid group (NHOH, 45 mass units) [25]. Additional significant fragments include m/z 77 (phenyl cation, C₆H₅⁺) and m/z 51 (C₄H₃⁺) [24] [25].

Electrospray ionization (ESI) mass spectrometry provides softer ionization conditions that preserve the molecular ion while minimizing fragmentation [25]. In positive ion mode, the protonated molecular ion [M+H]⁺ appears at m/z 138, often serving as the base peak [25]. This technique proves particularly valuable for confirming molecular weight and studying non-covalent interactions in solution [25].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

167.094628657 g/mol

Monoisotopic Mass

167.094628657 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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